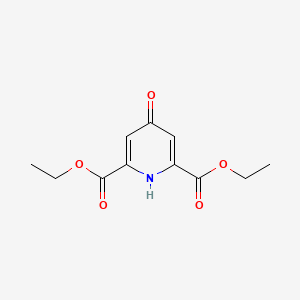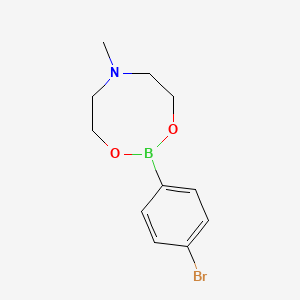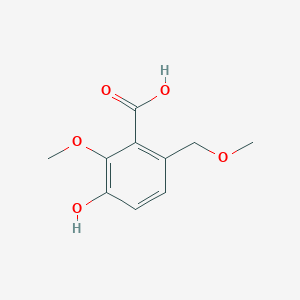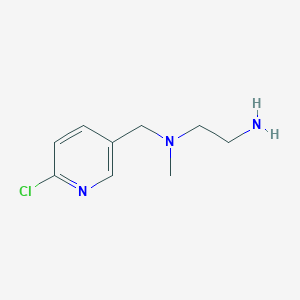![molecular formula C13H25NO B3214800 4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol CAS No. 1152964-08-3](/img/structure/B3214800.png)
4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol
Overview
Description
4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol is a chemical compound with the CAS Number: 1152964-08-3 . It has a molecular weight of 211.35 . The IUPAC name for this compound is 4-[(4-methylcyclohexyl)amino]cyclohexanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol is 1S/C13H25NO/c1-10-2-4-11(5-3-10)14-12-6-8-13(15)9-7-12/h10-15H,2-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol is a powder . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the web search results.Scientific Research Applications
Controllable Oxidation of Cyclohexene
Selective Catalytic Oxidation
Cyclohexene oxidation can lead to a variety of products due to its multiple potential reaction sites. This process is crucial for producing intermediates like cyclohexanol, cyclohexanone, and others, which are widely used in the chemical industry. Controlled oxidation reactions for cyclohexene are of significant interest for their synthetic value in both academic and industrial applications. Recent advances have focused on selective oxidation to afford targeted products, employing different oxidants to guide the reaction outcome. Such methodologies are key for synthesizing specific derivatives efficiently and with high selectivity (Cao et al., 2018).
Cyclodextrins in Drug Delivery
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various molecules, affecting their solubility, stability, and bioavailability. This property is exploited in pharmaceuticals, food, cosmetics, and other fields to enhance the performance of active compounds. Cyclodextrin-based systems can improve drug delivery by modifying the drug release profile, increasing solubility, and enhancing the efficacy of pharmaceutical compounds. Their use spans a wide range of applications, demonstrating the versatility of cyclodextrins in scientific research and industrial applications (Sharma & Baldi, 2016).
Hydrogen Storage and Delivery
Organic Liquid Phase Hydrogen Carriers
The search for efficient hydrogen storage and delivery methods has led to the investigation of organic compounds as hydrogen carriers. Among various classes explored, cycloalkanes have shown promise, with methylcyclohexane identified as a suitable candidate due to its physical properties, environmental impact, and recycling stability. The development of effective dehydrogenation catalysts and reactor designs is crucial for the practical use of organic hydrogen carriers in energy applications (Bourane et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10-2-4-11(5-3-10)14-12-6-8-13(15)9-7-12/h10-15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMTYFVAPKIEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol](/img/structure/B3214764.png)
![4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3214770.png)

![pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3214796.png)




![N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride](/img/structure/B3214826.png)